tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2.ClH/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5;/h12-14,17H,6-11H2,1-5H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMABHKZASNLMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the preparation of 3,4-dimethylcyclohexylamine. This can be achieved through the hydrogenation of 3,4-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Carbamate Formation: The amino intermediate is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl carbamate derivative.
Hydrochloride Salt Formation: Finally, the carbamate derivative is treated with hydrochloric acid to yield the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for its incorporation into various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in the substituents attached to the amino group. Key examples include:
Key Observations :
- Steric Effects : The bulkier dimethylcyclohexyl group may hinder binding to flat enzymatic pockets compared to planar chloro-dioxonaphthalenyl analogs .
- Electronic Properties : Electron-withdrawing groups (e.g., Cl in dichlorobenzyl) enhance polarity, affecting solubility and receptor interactions .
Critical Analysis :
- The chloro-dioxonaphthalenyl analog’s biological activity is linked to its redox-active quinone moiety, absent in the target compound .
- The dimethylcyclohexyl group’s rigidity may reduce metabolic degradation compared to flexible cyclopentylmethyl analogs.
Physicochemical Properties
Biological Activity
Tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in neuropharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H32N2O2
- Molecular Weight : 284.44 g/mol
- CAS Number : 1558787-04-4
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a propyl chain containing a dimethylcyclohexyl amine. This structure is significant for its interaction with biological targets.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease (AD). For instance, related studies have shown that certain derivatives can inhibit AChE with an IC50 value of around 0.17 μM and β-secretase with an IC50 of approximately 15.4 nM .
- Neuroprotective Effects : In vitro studies have suggested that this compound may protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines like TNF-α in astrocyte cultures treated with Aβ .
- Amyloid Aggregation Inhibition : The compound has been investigated for its ability to inhibit the aggregation of Aβ peptides, which is a hallmark of Alzheimer's pathology. It exhibited up to 85% inhibition of aggregation at concentrations of 100 μM .
In Vitro Studies
A study examining the effects of this compound on astrocytes demonstrated a moderate protective effect against Aβ-induced cell death. While the compound reduced cell death by approximately 20%, it was not statistically significant when compared to controls .
| Study | Findings |
|---|---|
| In Vitro Study on Astrocytes | Reduced TNF-α production; 20% decrease in cell death due to Aβ . |
| Aβ Aggregation Inhibition | 85% inhibition at 100 μM concentration . |
In Vivo Studies
In vivo models using scopolamine-induced AD-like symptoms showed that while the compound reduced Aβ levels, it did not achieve significant differences compared to standard treatments like galantamine. This suggests potential limitations in bioavailability or efficacy under physiological conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride?
- Methodology: The compound is typically synthesized via a multi-step procedure involving:
Amine Protection: Reacting the primary amine (e.g., 3-[(3,4-dimethylcyclohexyl)amino]propan-1-amine) with tert-butyl carbamate (Boc protection) under mild basic conditions (e.g., triethylamine in dichloromethane) .
Hydrochloride Salt Formation: Treating the free base with HCl in a solvent like diethyl ether or methanol to precipitate the hydrochloride salt .
- Key Considerations: Reaction temperature (0–25°C) and solvent choice (polar aprotic solvents) significantly impact yield and purity.
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques:
- NMR Spectroscopy: H and C NMR to verify the Boc group (e.g., tert-butyl signal at ~1.4 ppm) and propyl linker integration .
- Mass Spectrometry: ESI-MS to confirm molecular weight (e.g., [M+H] peak at ~330–350 m/z) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and hydrogen-bonding networks (e.g., N–H⋯O interactions between the carbamate and adjacent carbonyl groups) .
Q. What are the recommended storage conditions to ensure stability?
- Storage:
- Temperature: –20°C in a desiccator to prevent hydrolysis of the Boc group.
- Solubility: Stable in DMSO or methanol for short-term use; avoid aqueous buffers at extreme pH (pH < 2 or > 10 accelerates degradation) .
Advanced Research Questions
Q. How can conflicting NMR data during synthesis be resolved?
- Troubleshooting:
- Dynamic Effects: Rotameric equilibria in the propyl chain may split signals. Use variable-temperature NMR (e.g., 25°C to –40°C) to coalesce peaks .
- Impurity Analysis: LC-MS or preparative HPLC to isolate byproducts (e.g., incomplete Boc deprotection or cyclization side reactions) .
- Crystallographic Validation: If ambiguity persists, grow single crystals and solve the structure using SHELXL (e.g., resolving cis/trans isomerism in the cyclohexyl group) .
Q. What strategies optimize yield in the final hydrochloride salt formation?
- Optimization Parameters:
| Factor | Optimal Condition | Impact |
|---|---|---|
| HCl Concentration | 1–2 M in diethyl ether | Prevents over-acidification |
| Solvent Polarity | Low-polarity (ether, hexane) | Enhances salt precipitation |
| Temperature | 0–4°C | Reduces solubility of hydrochloride |
Q. How do hydrogen-bonding networks in the crystal structure influence physicochemical properties?
- Analysis:
- Intermolecular Interactions: N–H⋯O hydrogen bonds (e.g., between carbamate N–H and carbonyl O) stabilize the crystal lattice, increasing melting point and reducing hygroscopicity .
- Thermal Stability: TGA/DSC studies correlate decomposition temperatures (e.g., ~200°C) with bond strength in the lattice .
- Solubility: Stronger H-bonding networks reduce solubility in polar solvents (e.g., water) but enhance stability in solid formulations .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?
- SAR Insights:
- Cyclohexyl Substitution: 3,4-Dimethyl groups increase lipophilicity, improving membrane permeability (logP ~2.5) .
- Propyl Linker Length: Shorter chains (C3) balance flexibility and rigidity for target binding (e.g., enzyme active sites) .
- Carbamate vs. Urea: Replace Boc with urea to study hydrogen-bond donor capacity in inhibition assays .
Data Contradiction and Resolution
Q. Discrepancies in reported melting points: How to validate?
- Resolution Workflow:
Reproduce Synthesis: Ensure identical protecting groups and salt forms (e.g., hydrochloride vs. free base).
Polymorph Screening: Use solvent recrystallization (e.g., ethanol/water) to isolate different polymorphs and compare DSC profiles .
Purity Assessment: Quantify residual solvents or counterions via Karl Fischer titration or ion chromatography .
Methodological Best Practices
Q. What computational tools predict intermolecular interactions in the solid state?
- Tools:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
